Succinate Dehydrogenase (SDH) Inhibitory Potency: 124-Fold Weaker than Malonate Enables Titratable Partial Inhibition
In a direct head-to-head comparison using mitochondrion-enriched fractions from rat striatum, methylmalonate inhibited succinate dehydrogenase (SDH) with a Ki of 4.22 ± 1.3 mmol/L, whereas malonate — the unsubstituted parent dicarboxylate — inhibited SDH with a Ki of 0.034 ± 0.008 mmol/L [1]. This represents an approximately 124-fold difference in inhibitory potency. Despite being the weaker SDH inhibitor in vitro, methylmalonate induced more convulsions than malonate at equimolar intrastriatal doses in vivo, demonstrating that reduced SDH inhibition potency does not predict reduced biological activity and may confer a distinct pharmacological profile [1]. For researchers requiring graded, non-maximal SDH inhibition to avoid complete respiratory chain shutdown, this potency differential is a critical selection criterion.
| Evidence Dimension | Succinate dehydrogenase (SDH) competitive inhibition constant (Ki) |
|---|---|
| Target Compound Data | Methylmalonate Ki = 4.22 ± 1.3 mmol/L |
| Comparator Or Baseline | Malonate Ki = 0.034 ± 0.008 mmol/L (same study, same preparation) |
| Quantified Difference | Methylmalonate is approximately 124-fold weaker (Ki ratio: 4.22 / 0.034 ≈ 124) |
| Conditions | Mitochondrion-enriched fractions from adult male Wistar rat striatum; competitive inhibition confirmed; SDH assay |
Why This Matters
Procurement of methylmalonate rather than malonate is mandatory when experimental design requires weak-to-moderate SDH inhibition without complete enzymatic blockade.
- [1] Malfatti CRM, Royes LFF, Fighera MR, et al. Intrastriatal malonate administration induces convulsive behaviour in rats. J Inherit Metab Dis. 2004;27(2):211-219. doi:10.1023/B:BOLI.0000028769.15474.7e. View Source
